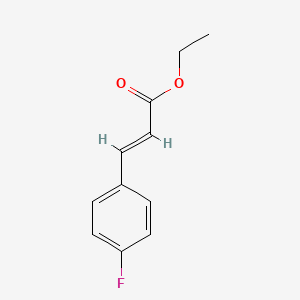

ethyl (2E)-3-(4-fluorophenyl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (2E)-3-(4-fluorophenyl)acrylate is an organic compound characterized by the presence of an ethyl ester group and a fluorinated phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2E)-3-(4-fluorophenyl)acrylate typically involves the esterification of (2E)-3-(4-fluorophenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of the corresponding alcohol or other reduced products.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of (2E)-3-(4-fluorophenyl)acrylic acid.

Reduction: Formation of ethyl 3-(4-fluorophenyl)propanoate.

Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Key Reactions

- Oxidation : Can produce (2E)-3-(4-fluorophenyl)acrylic acid.

- Reduction : Yields ethyl 3-(4-fluorophenyl)propanoate.

- Substitution : Involves nucleophiles like amines or thiols in the presence of bases.

Organic Synthesis

Ethyl (2E)-3-(4-fluorophenyl)acrylate serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules through various reactions, including:

- Knoevenagel Condensation : Utilized to form carbon-carbon bonds, enhancing the synthesis of biologically active compounds .

- Michael Addition Reactions : Employed in synthesizing compounds with potential pharmacological activity.

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown efficacy against various microbial strains, suggesting its use in developing new antimicrobial agents.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models.

Medicinal Chemistry

The compound is explored as a precursor in the synthesis of pharmaceuticals:

- Pharmaceutical Development : Used in synthesizing statins and other drug classes, showcasing its versatility in drug formulation .

- Targeted Drug Delivery Systems : Its unique properties allow for modifications that enhance drug delivery efficiency and specificity.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty polymers and materials. Its incorporation into polymer matrices can impart unique physical properties such as increased thermal stability and enhanced mechanical strength.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound revealed significant inhibition of cell growth in MCF-7 breast cancer cells. The compound's mechanism was attributed to apoptosis induction via mitochondrial pathways.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HT-29 | 20 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potential as a novel antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Wirkmechanismus

The mechanism of action of ethyl (2E)-3-(4-fluorophenyl)acrylate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.

Vergleich Mit ähnlichen Verbindungen

- Ethyl (2E)-3-(4-chlorophenyl)acrylate

- Ethyl (2E)-3-(4-bromophenyl)acrylate

- Ethyl (2E)-3-(4-methylphenyl)acrylate

Comparison: Ethyl (2E)-3-(4-fluorophenyl)acrylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to its chlorinated or brominated analogs, the fluorinated compound may exhibit different biological activities and physicochemical properties.

Biologische Aktivität

Ethyl (2E)-3-(4-fluorophenyl)acrylate is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by various research findings and data.

This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can enhance its biological activity through increased binding affinity to target proteins. The compound is primarily utilized in organic synthesis and has been investigated for its role as a precursor in pharmaceutical applications .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria, including Gram-positive organisms such as Staphylococcus aureus and Staphylococcus epidermidis. The compound showed inhibitory effects on bacterial growth and biofilm formation, which are critical factors in the treatment of infections caused by these pathogens.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial effects of related compounds, it was found that derivatives similar to this compound demonstrated effective inhibition of biofilm formation at concentrations as low as 2 × MIC (minimum inhibitory concentration). The most active compounds exhibited over 90% inhibition against clinical strains of staphylococci .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines, including HeLa and SKOV-3 cells.

IC50 Values

The following table summarizes the IC50 values for this compound against different cancer cell lines:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 8.49 - 62.84 |

| SKOV-3 | 7.87 - 70.53 |

| MCF-7 | 11.20 - 93.46 |

These results indicate that the compound has varying levels of potency against different cancer types, with some derivatives showing IC50 values below 10 µg/mL, suggesting strong anticancer activity .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom may enhance its ability to bind selectively to these targets, leading to modulation of key biochemical pathways involved in cell proliferation and survival .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer.

Study on Antioxidant Activity

A comparative study indicated that certain derivatives of this compound exhibited significant antioxidant activity, contributing to their overall therapeutic potential. The antioxidant capacity was measured using standard assays that evaluate the ability to scavenge free radicals .

Eigenschaften

IUPAC Name |

ethyl (E)-3-(4-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAXNPTZJKKUGO-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.